molecular formula C11H8F3NO3 B13473830 (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid

(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid

Cat. No.: B13473830
M. Wt: 259.18 g/mol
InChI Key: JEBAYPJZLRCTRV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid typically involves the reaction of 4-(trifluoromethyl)aniline with acryloyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the aniline and the acryloyl chloride, followed by the addition of a base to neutralize the hydrochloric acid byproduct. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents used.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The carbamoyl group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{[4-(Methyl)phenyl]carbamoyl}prop-2-enoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2E)-3-{[4-(Chloromethyl)phenyl]carbamoyl}prop-2-enoic acid: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. These properties can enhance the compound’s efficacy and selectivity in various applications.

Properties

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

IUPAC Name

(E)-4-oxo-4-[4-(trifluoromethyl)anilino]but-2-enoic acid

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+

InChI Key

JEBAYPJZLRCTRV-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.